3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol
Description
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol is a heterocyclic compound featuring an indole core substituted at positions 1, 2, and 3. The indole nitrogen (position 1) bears a hydroxyl group, position 2 is substituted with a phenyl group, and position 3 is linked to a morpholin-4-ylmethyl moiety attached to a 4-methoxyphenyl ring.
Properties
IUPAC Name |
4-[(1-hydroxy-2-phenylindol-3-yl)-(4-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-30-21-13-11-20(12-14-21)25(27-15-17-31-18-16-27)24-22-9-5-6-10-23(22)28(29)26(24)19-7-3-2-4-8-19/h2-14,25,29H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQEUJMJZGYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of 3-methyl-2,6-diphenylpiperidin-4-one.
Reaction with Formaldehyde and Morpholine: The starting material is dissolved in a mixture of ethanol and dimethylformamide (DMF). Formaldehyde and morpholine are added to the solution, and the mixture is warmed on a water bath at 60°C with constant stirring.
Isolation and Purification: The reaction mixture is poured into crushed ice, and the precipitate is filtered and dried. The crude product is then recrystallized from absolute ethanol to obtain the final compound.
Chemical Reactions Analysis
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol has been explored for various scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It has been studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes.
Medicine: Research has focused on its potential therapeutic applications, including its use as an antiviral and anticancer agent.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain. Additionally, it may interact with enzymes and receptors involved in inflammatory and immune responses, contributing to its anti-inflammatory and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The compound’s indole core distinguishes it from analogs with benzimidazole, oxazolidinone, or pyrrolidine backbones. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Group Comparison
Conformational and Crystallographic Insights
- Morpholine Ring Puckering : defines puckering coordinates for six-membered rings. The morpholine ring in the target compound may adopt a chair conformation, influencing steric interactions compared to planar heterocycles like benzimidazoles .
- Crystallography Tools : Software like SHELX and WinGX () are widely used for structural determination of similar compounds, suggesting that the target’s crystal structure could be resolved using these methods .
Pharmacological Implications (Inferred)
- Benzimidazole Derivatives : Often target proton pumps or kinases due to sulfonyl and morpholine groups .
- Oxazolidinones: Known for antimicrobial activity; the morpholinylphenyl group may modulate target binding .
- Indole-Morpholine Hybrids: The hydroxyl group could enhance binding to receptors via H-bonding, differentiating it from non-polar analogs.
Biological Activity
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol, a compound belonging to the indole derivatives, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.505 g/mol. The compound features a complex structure that includes an indole core, which is known for its diverse biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial agent and its effects on cancer cell lines.
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against Gram-negative bacteria. In vitro studies indicated that it affects bacterial quorum sensing, which is crucial for bacterial communication and biofilm formation. For instance, research demonstrated that the compound inhibited the growth of Burkholderia species, which are known to cause various infections in humans .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. Studies have indicated that it can induce apoptosis in cancer cell lines by promoting oxidative stress and disrupting mitochondrial function. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study published in Proceedings of the National Academy of Sciences reported that this compound effectively inhibited quorum-sensing pathways in Burkholderia, reducing biofilm formation and virulence factor production .
- Cancer Cell Studies : In a preclinical study involving various cancer cell lines, the compound was shown to significantly reduce cell viability at micromolar concentrations. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates .
Data Summary
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Burkholderia spp. | Inhibition of growth | |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Quorum Sensing : By disrupting communication among bacteria, it reduces their pathogenicity.
- Induction of Apoptosis : The compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels, activating apoptotic pathways in cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol?
The synthesis typically involves multi-step strategies, including:
- Indole core formation : Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce substituents.
- Morpholine incorporation : Nucleophilic substitution or reductive amination to attach the morpholine moiety.
- Functionalization : Methoxy group introduction via Williamson ether synthesis or Mitsunobu reaction.
Key intermediates, such as 3-(4-methoxyphenyl)propenal derivatives (e.g., from ), are often used. Reaction optimization may involve varying catalysts (e.g., gallium-based catalysts for stereochemical control) and solvents (polar aprotic solvents for improved yield) .
Q. How is the crystal structure of this compound determined and validated?
- Data collection : Single-crystal X-ray diffraction (SCXRD) using synchrotron or laboratory sources.
- Structure solution : SHELXS/SHELXD for phase determination .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement .
- Validation : CheckCIF/PLATON for geometric anomalies, R-factor consistency, and twinning analysis . Visualization via ORTEP-3 or WinGX for displacement ellipsoids and molecular packing .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
Q. What safety protocols are essential for laboratory handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- First aid : Immediate rinsing with water for skin/eye exposure; medical consultation for persistent irritation .
- Waste disposal : Segregation of organic waste and compliance with institutional guidelines for hazardous materials .
Advanced Research Questions
Q. How can computational methods resolve conformational dynamics of this compound?
- Ring puckering analysis : Cremer-Pople parameters quantify non-planar distortions in the indole or morpholine rings using Cartesian coordinates from SCXRD data .
- Molecular dynamics (MD) simulations : AMBER or CHARMM force fields to model flexibility in solution and predict bioactive conformers .
- Density Functional Theory (DFT) : Geometry optimization and vibrational frequency calculations to compare experimental/theoretical bond lengths .
Q. What strategies address contradictions in reported crystallographic data?
- Data reprocessing : Re-examining raw diffraction data for indexing errors or scaling artifacts .
- Twinned crystal analysis : Using SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Cross-validation : Comparing geometric parameters (e.g., bond angles) with structurally analogous compounds in the Cambridge Structural Database (CSD) .
Q. How can reaction yields be optimized under varying catalytic conditions?
- Catalyst screening : Transition metals (e.g., Pd, Ga) for C–N coupling or asymmetric induction .
- Solvent effects : Testing aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Temperature gradients : Microwave-assisted synthesis for rapid heating/cooling to suppress side reactions .
Q. What role does molecular conformation play in biological target interactions?
- Pharmacophore mapping : Overlaying SCXRD-derived conformers with receptor active sites (e.g., kinases or GPCRs) to identify critical substituent orientations .
- Structure-activity relationship (SAR) : Modifying the morpholine or methoxyphenyl groups to assess steric/electronic effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
